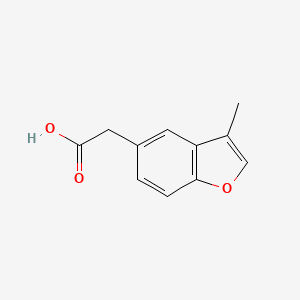
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both benzofuran and pyrazole moieties
Vorbereitungsmethoden
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through various methods, such as free radical cyclization or proton quantum tunneling, which offer high yields and fewer side reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the benzofuran and pyrazole rings: The final step involves coupling the benzofuran and pyrazole rings under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole moieties contribute to its biological activity by binding to enzymes or receptors, thereby modulating their function . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show diverse biological activities and are used in various applications.
The uniqueness of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazole-3-carboxylic acid lies in its combined benzofuran and pyrazole structures, which contribute to its distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-12(13(16)17)14-15(8)11-3-2-9-6-18-7-10(9)5-11/h2-5H,6-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
PLWICLBNZVEALY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC3=C(COC3)C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)






![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)



